2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
This compound is characterized by its complex structure, which includes multiple functional groups such as thiazole, rhodanine, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid typically involves the condensation of o-toluidine with thiazole-4-carbaldehyde to form the intermediate 2-(o-toluidino)thiazole-4-carbaldehyde . This intermediate is then reacted with rhodanine-3-acetic acid under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and rhodanine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce thiols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole or rhodanine rings.
Scientific Research Applications
5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid include other thiazole and rhodanine derivatives, such as:
- 2-(o-toluidino)thiazole-4-carbaldehyde
- Rhodanine-3-acetic acid
- Thiazole-4-carbaldehyde
Uniqueness
What sets 5-[2-(o-toluidino)thiazol-4-ylmethylene]-rhodanine-3-acetic acid apart from these similar compounds is its unique combination of functional groups and its specific chemical structure.
Properties
Molecular Formula |
C16H13N3O3S3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-11-4-2-10(3-5-11)8-12-14(21)19(16(23)25-12)9-13(20)18-15-17-6-7-24-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8- |
InChI Key |
CWYLAPQMOYJRHN-WQLSENKSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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